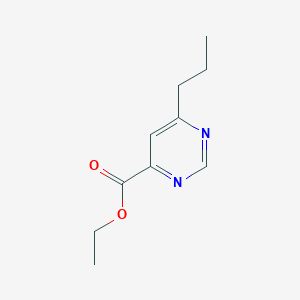
Ethyl 6-propylpyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 6-propylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 6-propylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimalarial, and anticancer effects, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving pyrimidine derivatives. The structure consists of a pyrimidine ring substituted with an ethyl group at the 4-position and a propyl group at the 6-position, which is critical for its biological activity.
1. Antimalarial Activity
Recent studies have highlighted the antimalarial potential of pyrimidine derivatives. This compound has been evaluated against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicates that modifications at the pyrimidine ring significantly influence antimalarial efficacy.
Table 1: Antimalarial Activity of Pyrimidine Derivatives
The EC50 values indicate the concentration required to inhibit 50% of the parasite's growth, showcasing the compound's potential in malaria treatment.
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research shows that similar pyrimidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
Table 2: COX Inhibition of Pyrimidine Derivatives
The IC50 values represent the concentration needed to inhibit enzyme activity by 50%, highlighting the compound's potential as an anti-inflammatory agent.
3. Anticancer Properties
The anticancer activity of this compound has been explored through various in vitro studies. It has shown promise in inhibiting cancer cell proliferation, particularly in solid tumors.
Case Study: In Vitro Evaluation
A study assessed the cytotoxic effects of this compound on human cancer cell lines, revealing a dose-dependent response in cell viability assays. The findings suggest that this compound may induce apoptosis in cancer cells, although further investigation is required to elucidate the underlying mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the propyl and ethyl groups can enhance potency and selectivity for specific biological targets.
Table 3: Summary of SAR Findings
Propiedades
IUPAC Name |
ethyl 6-propylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-8-6-9(12-7-11-8)10(13)14-4-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVLHEMHCCLHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















